molecular formula C5H8O B14734878 (3R)-pent-1-yn-3-ol CAS No. 3347-88-4

(3R)-pent-1-yn-3-ol

Cat. No.: B14734878
CAS No.: 3347-88-4
M. Wt: 84.12 g/mol
InChI Key: LBSKEFWQPNVWTP-YFKPBYRVSA-N
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Description

(3R)-pent-1-yn-3-ol is an organic compound with the molecular formula C5H8O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of a pentane chain, which also contains a triple bond between the first and second carbons. The (3R) designation indicates the specific spatial configuration of the molecule, which is important for its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-pent-1-yn-3-ol can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For example, asymmetric hydrogenation of propargyl alcohol can be performed using a chiral rhodium catalyst to obtain this compound with high enantiomeric purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale catalytic processes. These processes often utilize chiral ligands and metal catalysts to ensure the selective formation of the (3R) enantiomer. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3R)-pent-1-yn-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3R)-pent-1-yn-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R)-pent-1-yn-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The triple bond provides a site for further chemical modifications, allowing the compound to participate in various biochemical pathways. The stereochemistry of the molecule plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific (3R) configuration, which imparts distinct chemical and biological properties. This enantiomer can exhibit different reactivity and interactions compared to its (3S) counterpart or the racemic mixture. The presence of both a hydroxyl group and a triple bond in the same molecule allows for versatile chemical transformations and applications .

Properties

CAS No.

3347-88-4

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

IUPAC Name

(3R)-pent-1-yn-3-ol

InChI

InChI=1S/C5H8O/c1-3-5(6)4-2/h1,5-6H,4H2,2H3/t5-/m0/s1

InChI Key

LBSKEFWQPNVWTP-YFKPBYRVSA-N

Isomeric SMILES

CC[C@H](C#C)O

Canonical SMILES

CCC(C#C)O

Origin of Product

United States

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